1-Methyl-5-(piperazin-1-ylmethyl)-1H-pyrazole-4-carboxylic acid dihydrochloride
Description
Propriétés
IUPAC Name |
1-methyl-5-(piperazin-1-ylmethyl)pyrazole-4-carboxylic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2.2ClH/c1-13-9(8(6-12-13)10(15)16)7-14-4-2-11-3-5-14;;/h6,11H,2-5,7H2,1H3,(H,15,16);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEIUENROTZGJAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)O)CN2CCNCC2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the carboxylic acid group.
Reduction: Reduction reactions can be performed on the pyrazole ring or the piperazine moiety.
Substitution: Substitution reactions can occur at various positions on the pyrazole ring or the piperazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and aldehydes.
Reduction Products: Alcohols and amines.
Substitution Products: Derivatives with different substituents on the pyrazole or piperazine rings.
Applications De Recherche Scientifique
Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.
Biology: It can be used in biological studies to investigate the effects of piperazine derivatives on biological systems.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 1-Methyl-5-(piperazin-1-ylmethyl)-1H-pyrazole-4-carboxylic acid dihydrochloride exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be determined through experimental studies.
Comparaison Avec Des Composés Similaires
Structural Differences
- Piperazine vs. Pyridine/Trifluoromethyl Groups: The piperazinylmethyl group in the target compound distinguishes it from analogs with pyridinyl () or trifluoromethyl substituents (). Piperazine is known to enhance pharmacokinetic properties, such as solubility and receptor binding, compared to hydrophobic groups like trifluoromethyl .
- Salt Form : The dihydrochloride salt provides superior aqueous solubility relative to hydrochloride () or free acid forms (). Dihydrochloride salts are commonly employed in pharmaceuticals to optimize bioavailability .
Activité Biologique
1-Methyl-5-(piperazin-1-ylmethyl)-1H-pyrazole-4-carboxylic acid dihydrochloride is a compound belonging to the pyrazole family, which has gained attention due to its diverse biological activities. Pyrazoles are known for their pharmacological potential, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound, supported by data tables and relevant research findings.
Chemical Structure
The chemical structure of 1-Methyl-5-(piperazin-1-ylmethyl)-1H-pyrazole-4-carboxylic acid dihydrochloride can be represented as follows:
This structure features a pyrazole ring substituted with a piperazine moiety, which is critical for its biological interactions.
1. Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds with piperazine substitutions have shown enhanced activity against various bacterial strains. A study reported that derivatives of pyrazole were tested against E. coli and S. aureus, demonstrating promising results in inhibiting bacterial growth .
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| 1-Methyl-5-(piperazin-1-ylmethyl)-1H-pyrazole | E. coli | 15 |
| 1-Methyl-5-(piperazin-1-ylmethyl)-1H-pyrazole | S. aureus | 12 |
2. Anti-inflammatory Activity
The anti-inflammatory effects of pyrazole derivatives are well-documented. In particular, studies have shown that certain compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, a derivative similar to the compound demonstrated up to 85% inhibition of TNF-α at a concentration of 10 µM .
| Compound | Cytokine Inhibition (%) | Concentration (µM) |
|---|---|---|
| 1-Methyl-5-(piperazin-1-ylmethyl)-1H-pyrazole | TNF-α (85%) | 10 |
| Reference Drug (Dexamethasone) | TNF-α (76%) | 1 |
3. Anticancer Activity
The anticancer potential of pyrazole derivatives has been explored extensively. Some compounds have shown cytotoxic effects against various cancer cell lines. For instance, a related pyrazole compound exhibited IC50 values lower than standard chemotherapeutics like doxorubicin in specific cancer cells .
| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| A431 | <10 | Doxorubicin (15) |
| MCF7 | <12 | Doxorubicin (20) |
Case Studies
Several case studies highlight the biological efficacy of pyrazole derivatives:
- Anti-inflammatory Study : A group synthesized various pyrazole derivatives and assessed their anti-inflammatory properties using carrageenan-induced edema models in mice. The most active compounds showed comparable effects to indomethacin, a well-known anti-inflammatory drug .
- Anticancer Efficacy : A study focused on testing pyrazole-based compounds against human cancer cell lines, revealing significant cytotoxicity and the ability to induce apoptosis in cancer cells .
- Antimicrobial Research : Another investigation evaluated the antimicrobial activity of several pyrazoles against clinical isolates, establishing a correlation between structural modifications and increased bioactivity .
Q & A
Q. What are the established synthetic routes for 1-methyl-5-(piperazin-1-ylmethyl)-1H-pyrazole-4-carboxylic acid dihydrochloride?
The synthesis typically involves multi-step protocols:
- Step 1: Condensation of ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate with activated acyl chlorides (e.g., 4-nitrobenzoyl chloride) under reflux in acetonitrile to form intermediates like ethyl 1-methyl-5-(4-nitrobenzamido)-1H-pyrazole-4-carboxylate .
- Step 2: Reduction of nitro groups using hydrogenation (50 psi H₂, 10% Pd-C catalyst, 24 hours) to yield amine derivatives .
- Step 3: Acid hydrolysis (8% NaOH followed by 1M HCl) to convert ester groups to carboxylic acids .
- Step 4: Piperazine coupling via nucleophilic substitution or amide bond formation, followed by dihydrochloride salt preparation .
Key validation: Intermediate purity is confirmed via melting point, TLC, IR, and NMR .
Q. How is the compound characterized structurally, and what analytical methods are critical for validation?
- 1H/13C NMR: Used to confirm substitution patterns (e.g., piperazine methylene protons at δ ~3.70 ppm, pyrazole protons at δ ~6.60–8.04 ppm) .
- IR spectroscopy: Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1680–1712 cm⁻¹, NH/OH stretches at 2500–3470 cm⁻¹) .
- Elemental analysis: Validates purity (e.g., C, H, N percentages within ±0.3% of theoretical values) .
- X-ray crystallography (if applicable): Resolves stereochemistry and hydrogen bonding, though no direct data exists for this compound; related pyrazole-carboxylic acids are resolved using SHELX .
Advanced Research Questions
Q. What experimental strategies address low yields during piperazine coupling reactions?
- Optimization of coupling agents: Use of carbodiimides (e.g., DCC) or phosphonium salts (e.g., BOP) to activate carboxylic acids for amide bond formation with piperazine .
- Solvent selection: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity of piperazine .
- Temperature control: Reflux conditions (e.g., 8 hours in acetonitrile) improve reaction rates but require monitoring for side reactions like ester hydrolysis .
- Purification challenges: Column chromatography (silica gel, methanol/dichloromethane gradients) or recrystallization (ethanol/water) isolates the dihydrochloride salt .
Q. How can researchers resolve contradictions in bioactivity data across similar pyrazole derivatives?
- Structure-activity relationship (SAR) analysis: Compare substituent effects (e.g., nitro vs. amine groups at position 5) on antibiofilm activity .
- In vitro assay standardization: Use consistent Candida albicans biofilm models (e.g., 24-hour incubation, XTT reduction assays) to minimize variability .
- Control experiments: Validate compound stability under assay conditions (e.g., pH 7.4 buffer, 37°C) to rule out degradation artifacts .
Q. What computational methods predict the compound’s stability and solubility?
- DFT calculations: Model protonation states of the piperazine moiety and carboxylic acid group to predict pH-dependent solubility .
- LogP estimation: Tools like MarvinSketch or ACD/Labs predict logP ~1.5–2.0, suggesting moderate hydrophilicity due to the dihydrochloride salt .
- Degradation pathways: Accelerated stability studies (40°C/75% RH for 4 weeks) monitor hydrolysis of the methylpyrazole or piperazine groups via HPLC .
Methodological Considerations
Q. What protocols ensure reproducibility in scaling up synthesis from milligram to gram scales?
- Batch vs. flow chemistry: Flow systems reduce exotherm risks during nitro reductions and improve yield consistency .
- Catalyst recycling: Pd-C recovery (filtration, washing with ethanol) reduces costs in hydrogenation steps .
- Quality control: Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and intermediate purity .
Q. How should researchers design stability studies for long-term storage of the dihydrochloride salt?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
